N-[4-(4-Acetamidophenylhydrazinesulfonylsulfonyl)phenyl]acetamide
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Overview
Description
N-[4-(4-Acetamidophenylhydrazinesulfonylsulfonyl)phenyl]acetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties. This compound is characterized by the presence of acetamide and sulfonyl groups, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Acetamidophenylhydrazinesulfonylsulfonyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-aminophenylsulfonyl chloride with acetamide in the presence of a base to form the intermediate 4-(4-acetamidophenylsulfonyl)aniline. This intermediate is then reacted with hydrazine to introduce the hydrazine group, followed by further sulfonylation to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Acetamidophenylhydrazinesulfonylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-Acetamidophenylhydrazinesulfonylsulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-Acetamidophenylhydrazinesulfonylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar in structure but lacks the hydrazine group.
N-(4-(4-Acetamidophenyl)sulfamoyl)phenylacetamide: Contains a sulfonamide group but differs in the overall structure.
Uniqueness
N-[4-(4-Acetamidophenylhydrazinesulfonylsulfonyl)phenyl]acetamide is unique due to the presence of both acetamide and hydrazine groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N4O6S2 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-[[(4-acetamidophenyl)sulfonylamino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H18N4O6S2/c1-11(21)17-13-3-7-15(8-4-13)27(23,24)19-20-28(25,26)16-9-5-14(6-10-16)18-12(2)22/h3-10,19-20H,1-2H3,(H,17,21)(H,18,22) |
InChI Key |
UXYNPGCLVWVWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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